molecular formula C14H15N3O2S B2949725 2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097895-34-4

2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2949725
CAS No.: 2097895-34-4
M. Wt: 289.35
InChI Key: RRLVYIXBQPHQAJ-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene-carbonyl-pyrrolidine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the thiophene-pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-carboxaldehyde share the thiophene moiety.

    Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 4-chloropyrimidine share the pyrimidine core.

Uniqueness

2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the combination of its pyrimidine core with a thiophene-carbonyl-pyrrolidine moiety. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-15-6-4-13(16-10)19-11-5-7-17(9-11)14(18)12-3-2-8-20-12/h2-4,6,8,11H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLVYIXBQPHQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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